molecular formula C10H14N2O4S B13915374 Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate

Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate

Cat. No.: B13915374
M. Wt: 258.30 g/mol
InChI Key: LRWYSBMHBAJCOX-UHFFFAOYSA-N
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Description

Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of a thiazole derivative with an isocyanate compound, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in microbial growth, inflammation, or cancer cell proliferation. The thiazole ring plays a crucial role in binding to these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

methyl 2-[(2-hydroxy-2-methylpropyl)carbamoyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H14N2O4S/c1-10(2,15)5-11-7(13)8-12-6(4-17-8)9(14)16-3/h4,15H,5H2,1-3H3,(H,11,13)

InChI Key

LRWYSBMHBAJCOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=NC(=CS1)C(=O)OC)O

Origin of Product

United States

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